

# An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroguaiacol

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Chloroguaiacol** (4-Chloro-2-methoxyphenol), a phenolic compound noted for its antimicrobial activity. The information herein is curated to support research and development efforts, with a focus on quantitative data, experimental methodologies, and the logical relationships between the molecule's structure and its chemical behavior.

## **Physicochemical Properties**

The key physicochemical properties of **4-Chloroguaiacol** are summarized in the table below. These parameters are fundamental to understanding its solubility, permeability, and potential interactions in biological and chemical systems.



Property	Value	Reference
IUPAC Name	4-chloro-2-methoxyphenol	[1]
Synonyms	2-Methoxy-4-chlorophenol, Guaiacol, 4-chloro-	[2]
CAS Number	16766-30-6	[1]
Molecular Formula	C7H7CIO2	[1]
Molecular Weight	158.58 g/mol	[1][2]
Appearance	Colorless to off-white/light yellow solid or liquid	[2][3]
Odor	Phenol-like	[2]
Melting Point	16-17 °C	[2]
Boiling Point	No experimental data available.	
Flash Point	113 °C	[2]
Water Solubility	No quantitative experimental data available.	
рКа	No experimental data available. Estimated to be ~9-10.	
logP (Octanol/Water)	1.5 (Computed by XLogP3)	[1]

# **Experimental Protocols**

Detailed methodologies for determining key physicochemical and biological parameters are crucial for reproducible research. As specific experimental protocols for **4-Chloroguaiacol** are not widely published, the following sections describe standard, validated methods applicable to this compound.

## Foundational & Exploratory





Principle: This method determines the temperature at which a substance transitions from a solid to a liquid phase. A pure substance typically has a sharp, well-defined melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

#### Apparatus and Reagents:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- 4-Chloroguaiacol sample (solidified and dry)
- Mortar and pestle (if sample needs to be powdered)

#### Procedure:

- Sample Preparation: Ensure the 4-Chloroguaiacol sample is completely dry. If it is in a large
  crystalline form, gently crush it into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom.
- Measurement:
  - Place the loaded capillary tube into the heating block of the melting point apparatus.
  - If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary range.
  - For an accurate measurement, use a fresh sample. Heat rapidly to about 10-15 °C below the expected melting point (e.g., to ~5°C).
  - Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.



#### · Data Recording:

- Record the temperature (T<sub>1</sub>) at which the first drop of liquid appears.
- Record the temperature (T2) when the entire sample has completely melted into a clear liquid.
- The melting point is reported as the range T<sub>1</sub> T<sub>2</sub>.

Principle: The shake-flask method is the gold standard for experimentally determining the logP value, which quantifies the lipophilicity of a compound. It measures the equilibrium distribution of a solute between n-octanol and water. The partition coefficient (P) is the ratio of the solute's concentration in the octanol phase to its concentration in the aqueous phase. logP is the base-10 logarithm of this ratio.

#### Apparatus and Reagents:

- n-Octanol (pre-saturated with water)
- Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)

#### 4-Chloroguaiacol

- Separatory funnels or glass vials with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)

#### Procedure:

- Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.
- Sample Preparation: Prepare a stock solution of 4-Chloroguaiacol in n-octanol. The concentration should be chosen to ensure it can be accurately measured in both phases



after partitioning.

#### · Partitioning:

- Add known volumes of the pre-saturated n-octanol (containing the sample) and the presaturated water to a separatory funnel or vial.
- Seal the container and shake it vigorously to facilitate partitioning. The duration of shaking depends on the time required to reach equilibrium (typically 1-24 hours).
- Phase Separation: After shaking, allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure complete separation.

#### Quantification:

- Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
- Determine the concentration of 4-Chloroguaiacol in each aliquot using a suitable analytical method like HPLC-UV. A calibration curve should be prepared for accurate quantification.
- Calculation: Calculate the partition coefficient (P) using the formula:
  - P = [Concentration]<sub>octanol</sub> / [Concentration]<sub>aφueous</sub>
  - Calculate logP by taking the base-10 logarithm of P.

Principle: The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. **4-Chloroguaiacol** has shown inhibitory activity against S. aureus and E. coli with a reported MIC of 110 µg/mL.[3]

#### Apparatus and Reagents:

- Sterile 96-well microtiter plates
- Multichannel pipette



- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium
- **4-Chloroguaiacol** stock solution (e.g., in DMSO)
- Bacterial inoculum standardized to ~5 x 10<sup>5</sup> CFU/mL
- Incubator (37°C)
- Plate reader (optional, for OD measurements)
- · Growth indicator dye (e.g., Resazurin or INT), optional

#### Procedure:

- Preparation of Dilution Series:
  - Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
  - Prepare a starting solution of 4-Chloroguaiacol in well 1 by adding 200 μL of the compound at twice the highest desired final concentration.
  - Perform a 2-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing thoroughly, then transferring 100 μL from well 2 to well 3, and so on, until well 10. Discard 100 μL from well 10.
  - Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
- Inoculation: Add 100 μL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 μL, and the drug concentrations will be halved to their final test concentrations.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Determining the MIC:

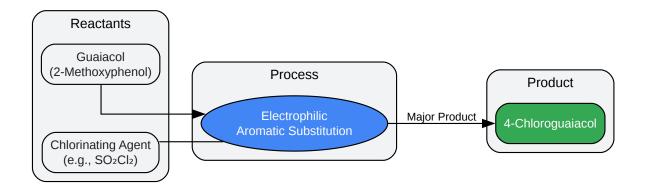


- The MIC is determined as the lowest concentration of 4-Chloroguaiacol at which there is no visible turbidity (i.e., the first clear well in the dilution series).
- If using a growth indicator, add it to each well after incubation and observe the color change. The MIC is the lowest concentration that prevents the color change.
- Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm.
   The MIC is the concentration that shows significant inhibition of growth compared to the control well.

## **Visualizations: Pathways and Relationships**

The following diagrams illustrate key workflows and relationships relevant to the study of **4-Chloroguaiacol**.

A plausible synthesis for **4-Chloroguaiacol** involves the electrophilic aromatic substitution of guaiacol. The hydroxyl and methoxy groups are ortho-, para-directing. Chlorination is expected to occur predominantly at the para position relative to the hydroxyl group due to reduced steric hindrance.

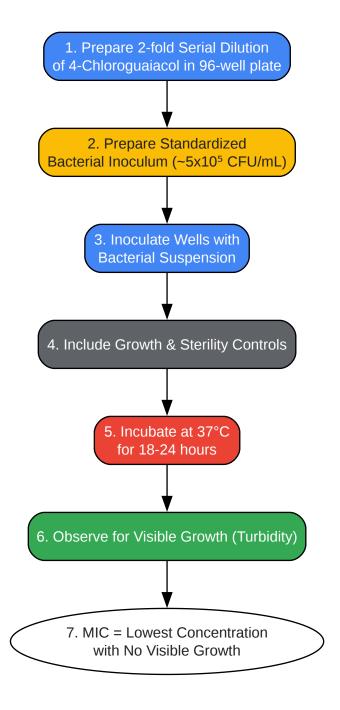


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Caption: Proposed synthesis of **4-Chloroguaiacol** via electrophilic chlorination.

This diagram outlines the standard laboratory workflow for determining the Minimum Inhibitory Concentration (MIC) of **4-Chloroguaiacol** using the broth microdilution method.



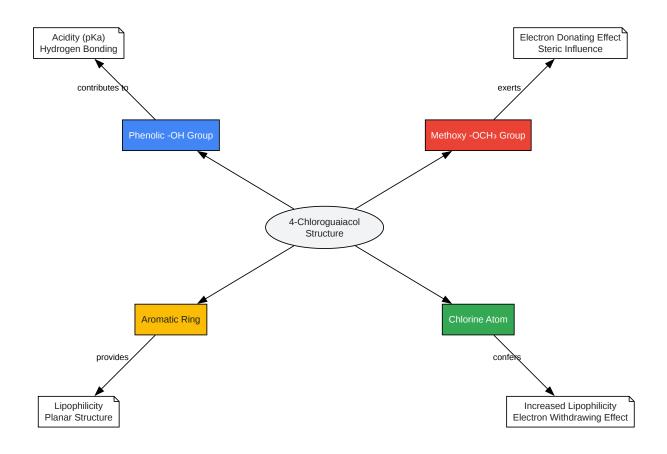


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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

The chemical structure of **4-Chloroguaiacol** directly dictates its physicochemical properties. This diagram illustrates the relationships between its functional groups and key chemical characteristics.





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Caption: Key structure-property relationships of **4-Chloroguaiacol**.

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### References

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